

A Guide to the Certificate of Analysis for Bisphenol AP-d5

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Compound of Interest

Compound Name: Bisphenol AP-d5

Cat. No.: B12424444

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This technical guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for **Bisphenol AP-d5**, a deuterated analog of Bisphenol AP. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis.

Bisphenol AP (BPAP) is an analog of the well-known endocrine disruptor Bisphenol A (BPA) and is used in the manufacturing of various polymers.^{[1][2]} Its deuterated form, **Bisphenol AP-d5**, serves as an excellent internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of Bisphenol AP in various matrices.^{[1][3]}

Compound Identification and Physical Properties

A Certificate of Analysis begins with the fundamental identification and physical characteristics of the compound. This section ensures the user is working with the correct molecule.

Identifier	Value
Compound Name	Bisphenol AP-d5
IUPAC Name	4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol[4]
CAS Number	2469555-57-3
Molecular Formula	C ₂₀ H ₁₃ D ₅ O ₂
Molecular Weight	295.4 g/mol
Appearance	White to off-white solid
Melting Point	188-191 °C (for non-deuterated Bisphenol AP)

Analytical Data for Purity and Identity

This core section of the CoA presents the quantitative data that confirms the purity and structural identity of the compound. The data is obtained through various analytical techniques.

Analytical Test	Method	Result
Purity (Assay)	HPLC	≥99.0%
Identity Confirmation	¹ H NMR	Conforms to structure
Identity Confirmation	Mass Spectrometry	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥98% Deuterium incorporation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the analytical results presented in the CoA.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. It separates components in a mixture based on their

differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).

- Instrumentation: An HPLC system equipped with a UV detector.
- Column: Cogent Bidentate C8™, 4μm, 100Å, 4.6 x 75mm.
- Mobile Phase: A gradient of two solvents:
 - A: Deionized Water with 0.1% Formic Acid
 - B: Acetonitrile with 0.1% Formic Acid
- Gradient Program:
 - 0-2 min: 30% B
 - 2-6 min: 30% to 90% B
 - 6-8 min: Hold at 90% B
 - 8-9 min: 90% to 30% B
- Flow Rate: 0.5 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 5 μL.

The purity is calculated by integrating the area of the main peak corresponding to **Bisphenol AP-d5** and expressing it as a percentage of the total integrated peak area.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For **Bisphenol AP-d5**, it confirms the presence of non-deuterated protons and the absence of protons on the deuterated phenyl ring.

- Instrumentation: 400 MHz NMR Spectrometer.

- Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of **Bisphenol AP-d5**.

3.3 Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. For **Bisphenol AP-d5**, it is used to confirm the molecular weight and to determine the level of deuterium incorporation.

- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is often used for high sensitivity and specificity.
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. For **Bisphenol AP-d5**, the molecular ion peak is expected at a mass corresponding to its deuterated molecular weight. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation.

Diagrams and Workflows

4.1 Analytical Workflow for Certification

The following diagram illustrates the typical workflow for the analysis and certification of a **Bisphenol AP-d5** standard.

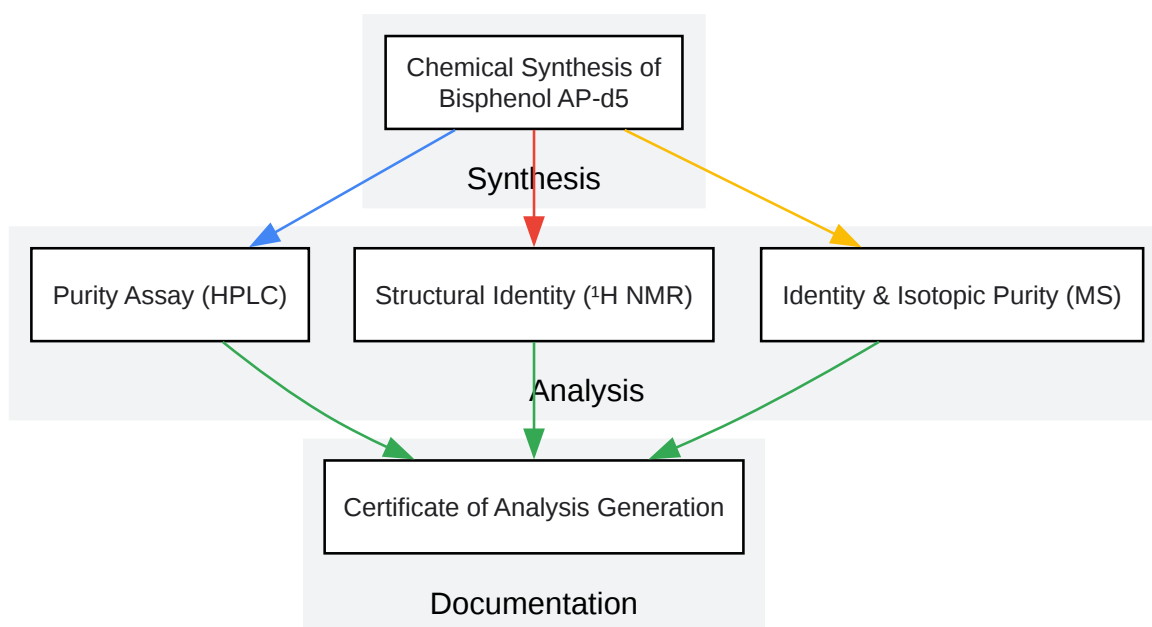


Figure 1: Analytical Workflow for Bisphenol AP-d5 Certification

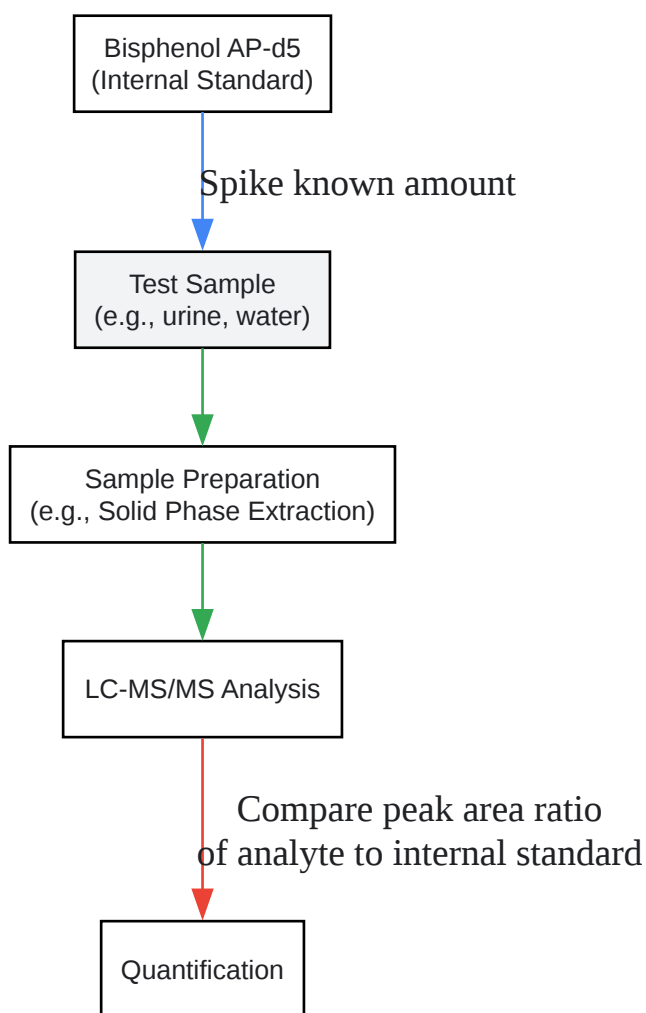


Figure 2: Role of Bisphenol AP-d5 as an Internal Standard

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